molecular formula C12H10N2O3 B11210735 1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]- CAS No. 107484-34-4

1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]-

Cat. No.: B11210735
CAS No.: 107484-34-4
M. Wt: 230.22 g/mol
InChI Key: WRYZZFHVGAKORA-UHFFFAOYSA-N
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Description

1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 4-nitrobenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-nitrobenzyl bromide with pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Scientific Research Applications

1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the nitrobenzyl and pyrrole-2-carbaldehyde moieties

Properties

CAS No.

107484-34-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10N2O3/c15-9-12-2-1-7-13(12)8-10-3-5-11(6-4-10)14(16)17/h1-7,9H,8H2

InChI Key

WRYZZFHVGAKORA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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